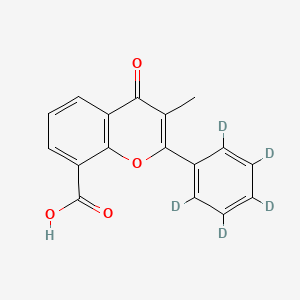

3-Methylflavone-8-carboxylic Acid-d5

Vue d'ensemble

Description

3-Methylflavone-8-carboxylic Acid-d5: is a deuterated form of 3-Methylflavone-8-carboxylic acid, which is a flavonoid derivative. This compound is primarily used in biochemical research, particularly in the field of proteomics. The deuterated form, this compound, is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various analytical techniques such as mass spectrometry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylflavone-8-carboxylic Acid-d5 typically starts with 3-Methylflavone. The initial step involves the reaction of 3-Methylflavone with bromoacetic acid to form 3-Methylflavane-8-hydroxyacetic acid. This intermediate is then subjected to an esterification reaction to yield the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure the consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methylflavone-8-carboxylic Acid-d5 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium acetate in isopropanol with a palladium-carbon catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemistry: In chemistry, 3-Methylflavone-8-carboxylic Acid-d5 is used as a reference standard in mass spectrometry due to its stable isotope labeling. It helps in the accurate quantification of compounds in complex mixtures .

Biology: In biological research, this compound is used to study enzyme kinetics and protein interactions. Its deuterated form allows for precise tracking and analysis in metabolic studies .

Medicine: In the medical field, this compound is used in drug development and pharmacokinetic studies. It helps in understanding the metabolism and distribution of potential therapeutic agents .

Industry: Industrially, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of high-performance polymers and other advanced materials .

Mécanisme D'action

The mechanism of action of 3-Methylflavone-8-carboxylic Acid-d5 involves its interaction with various molecular targets. It is known to inhibit luciferase activity, which is an indicator of RNA synthesis. This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .

Comparaison Avec Des Composés Similaires

- 3-Methylflavone-8-carboxylic acid

- Flavoxate

- Lumefantrine

Comparison: Compared to its non-deuterated counterpart, 3-Methylflavone-8-carboxylic Acid-d5 offers enhanced stability and precision in analytical applications. Its deuterium labeling makes it particularly useful in mass spectrometry, where it provides more accurate results due to reduced background noise .

Activité Biologique

3-Methylflavone-8-carboxylic Acid-d5 (CAS Number: 1189883-79-1) is a deuterated derivative of 3-methylflavone-8-carboxylic acid, a compound belonging to the flavonoid class known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H7D5O4

- Molecular Weight : 285.306 g/mol

- LogP : 3.4666 (indicating moderate lipophilicity)

Biological Activities

This compound exhibits several biological activities, which are summarized in the following table:

The mechanisms through which this compound exerts its effects are multifaceted:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, such as COX and LOX, thereby reducing the production of inflammatory mediators.

- Modulation of Signaling Pathways : It interacts with various signaling pathways, including MAPK and PI3K/Akt, which are critical for cell survival and proliferation. This modulation can lead to enhanced apoptosis in cancer cells.

- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed that this effect was mediated through the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Case Study 2: Neuroprotection

In an experimental model of Alzheimer's disease, this compound demonstrated significant neuroprotective effects. The compound reduced oxidative stress markers and improved cognitive function in treated animals compared to controls. This suggests its potential utility in therapeutic strategies for neurodegenerative diseases.

Propriétés

IUPAC Name |

3-methyl-4-oxo-2-(2,3,4,5,6-pentadeuteriophenyl)chromene-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-10-14(18)12-8-5-9-13(17(19)20)16(12)21-15(10)11-6-3-2-4-7-11/h2-9H,1H3,(H,19,20)/i2D,3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMBBZOSQNLLMN-QRKCWBMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=O)C3=C(O2)C(=CC=C3)C(=O)O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676032 | |

| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189883-79-1 | |

| Record name | 3-Methyl-4-oxo-2-(~2~H_5_)phenyl-4H-1-benzopyran-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.